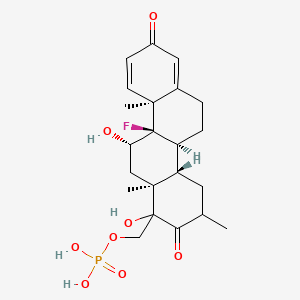
16a-Homo Dexamethasone Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16a-Homo Dexamethasone Phosphate is a synthetic corticosteroid derivative of dexamethasone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical and research applications due to its ability to modulate the immune response and reduce inflammation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16a-Homo Dexamethasone Phosphate involves multiple steps, starting from the basic steroid structureThe reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
16a-Homo Dexamethasone Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups in the steroid structure.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
16a-Homo Dexamethasone Phosphate is widely used in scientific research due to its potent biological activities. Some of its applications include:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Employed in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: Utilized in preclinical studies to evaluate its therapeutic potential in inflammatory and autoimmune diseases.
Industry: Applied in the formulation of pharmaceutical products for its anti-inflammatory properties
Mecanismo De Acción
The mechanism of action of 16a-Homo Dexamethasone Phosphate involves binding to the glucocorticoid receptor, which leads to changes in gene expression. This results in the suppression of inflammatory mediators, decreased capillary permeability, and inhibition of leukocyte migration. The compound exerts its effects through various molecular pathways, including the inhibition of phospholipase A2 and the reduction of prostaglandin and leukotriene synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Dexamethasone: A widely used corticosteroid with similar anti-inflammatory properties.
Betamethasone: Another corticosteroid with potent anti-inflammatory effects.
Prednisolone: A corticosteroid used in the treatment of various inflammatory and autoimmune conditions.
Uniqueness
16a-Homo Dexamethasone Phosphate is unique due to its specific structural modifications, which enhance its potency and reduce its side effects compared to other corticosteroids. The presence of the fluorine atom and the phosphate group contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Propiedades
Fórmula molecular |
C22H30FO8P |
|---|---|
Peso molecular |
472.4 g/mol |
Nombre IUPAC |
[(4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15,23)17(25)10-20(16,3)21(27,18(12)26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12?,15-,16-,17-,19-,20-,21?,22-/m0/s1 |
Clave InChI |
FBLFYLWWJUILAQ-AXLMDQHYSA-N |
SMILES isomérico |
CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C(C1=O)(COP(=O)(O)O)O)C)O)F)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C(C1=O)(COP(=O)(O)O)O)C)O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)
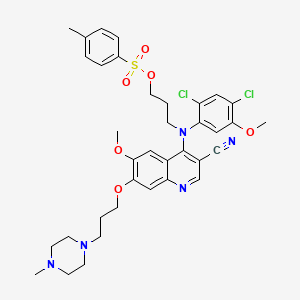

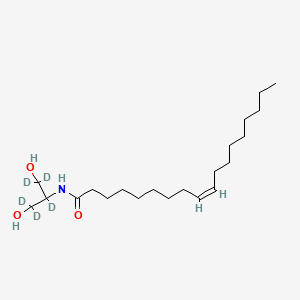
![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)
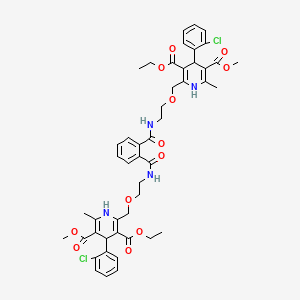
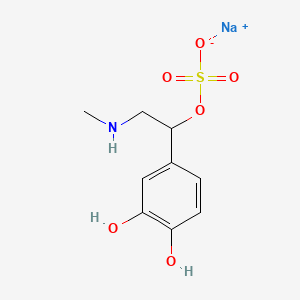
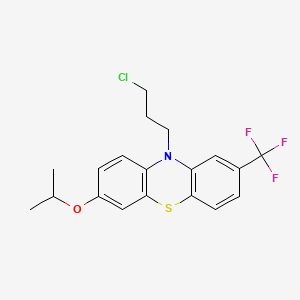
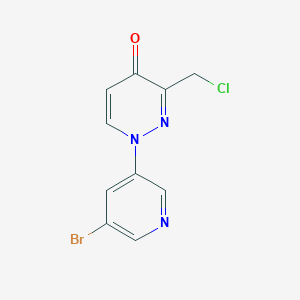
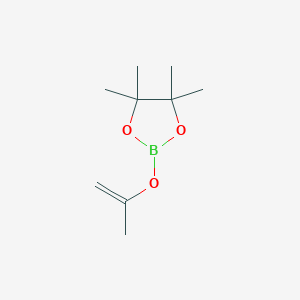
amino](1,2,3-13C3)propanoate](/img/structure/B13851687.png)

![Methyl 2-[2-(hydroxymethyl)imidazol-1-yl]acetate](/img/structure/B13851697.png)

